
1,2-Diphenyl-2-phenylmethoxyiminoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-2-phenylmethoxyiminoethanone is an organic compound with a complex structure characterized by the presence of multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-phenylmethoxyiminoethanone typically involves the reaction of benzoin with a substituted aniline, followed by oxidation. For example, the reaction of benzoin with p-substituted aniline in the presence of an oxidizing agent like chromium trioxide and triethylamine in chloroform yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-phenylmethoxyiminoethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetonitrile, and other organic solvents.
Major Products Formed
Oxidation: Products such as benzophenone and other oxidized derivatives.
Reduction: Reduced forms of the original compound, often with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Diphenyl-2-phenylmethoxyiminoethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-phenylmethoxyiminoethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex . This intermediate then undergoes further transformations, resulting in the final product. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Another compound with multiple phenyl groups, used in organic synthesis and as a precursor for various chemical reactions.
1,2-Diphenylethylenediamine: Known for its use in asymmetric hydrogenation and as a ligand in coordination chemistry.
Uniqueness
1,2-Diphenyl-2-phenylmethoxyiminoethanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple phenyl groups provide stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
5344-75-2 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-phenylmethoxyiminoethanone |
InChI |
InChI=1S/C21H17NO2/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-24-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
STPVFPULFIBVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


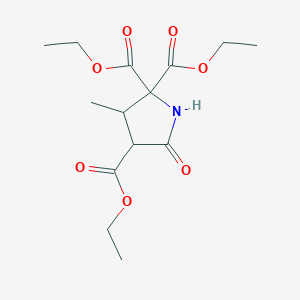
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
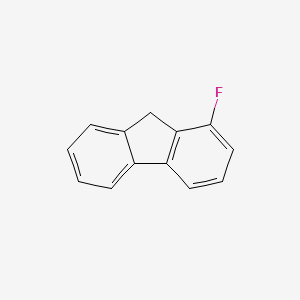
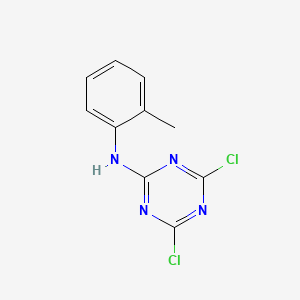
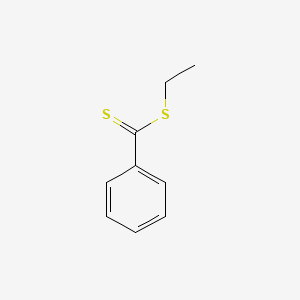
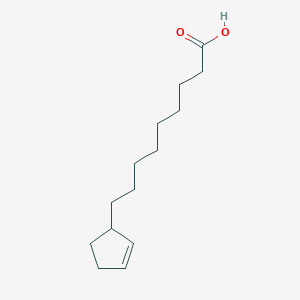
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
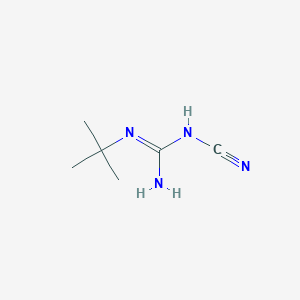
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
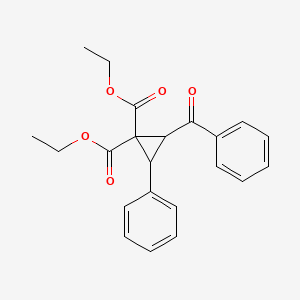
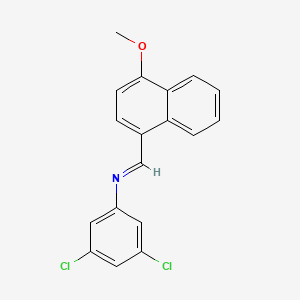
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
